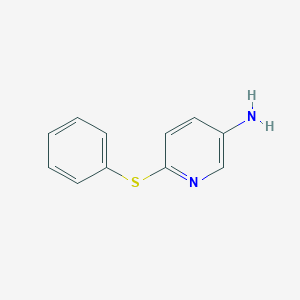

6-(Phenylsulfanyl)-3-pyridinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Phenylsulfanyl)-3-pyridinamine is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines has been reported in the literature . The synthesis involves a tandem reaction of aldehydes, malononitrile, and thiols, performed in aqueous ethanol, which affords reasonable to good yields within 30–60 minutes . After the reaction, the catalyst could be recycled and reused .

Molecular Structure Analysis

The molecular structure of 6-(Phenylsulfanyl)-3-pyridinamine can be analyzed using various spectroscopic techniques . For instance, Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule . Additionally, nuclear magnetic resonance (NMR) spectroscopy can provide information about the chemical environment of the atoms in the molecule .

Chemical Reactions Analysis

The chemical reactions involving 6-(Phenylsulfanyl)-3-pyridinamine can be analyzed using various techniques . For instance, cycloaddition reactions of 2-sulfonyl dienes with some alkenes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations . Moreover, reactions for sulfonyl fluorides to form amino-oxetanes have been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Phenylsulfanyl)-3-pyridinamine can be analyzed using various techniques . For instance, the physical properties such as hardness, topography, and hydrophilicity can be determined . Additionally, the chemical properties such as the molecular structure, functional groups, and degradation can be analyzed .

科学的研究の応用

Supramolecular Aggregation

6-(Phenylsulfanyl)-3-pyridinamine, and its derivatives, exhibit structural properties conducive to supramolecular aggregation. These compounds form nearly planar structures that are stabilized through various intermolecular interactions, such as C—H⋯O, C—H⋯π, and C—H⋯F interactions. These interactions facilitate the formation of intricate molecular assemblies with potential applications in material science and molecular engineering. Notably, this feature is evident in compounds like ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its derivatives, showcasing their potential in forming complex supramolecular structures (J. Suresh et al., 2007).

Asymmetric Hydrogenation Catalysts

Certain derivatives of 6-(Phenylsulfanyl)-3-pyridinamine have been synthesized and shown to be effective in asymmetric hydrogenation of alkenes. These compounds, serving as ligands, enhance the enantioselectivity of the hydrogenation process. This is particularly notable in the synthesis of electron-rich 2-substituted-6-(phenylsulfonyl)pyridines, indicating their potential application in catalyzing asymmetric hydrogenation reactions (B. Qu et al., 2014).

Catalytic Activity in Oxidative Reactions

6-(Phenylsulfanyl)-3-pyridinamine and its related compounds have demonstrated catalytic activity in oxidative decarboxylation reactions. For instance, pyridine-2,6-dicarboxylic acid, a derivative, has been studied for its role in the oxidative decarboxylation of phenylsulfinyl acetic acid, suggesting the compound's utility in catalyzing redox reactions. This highlights its potential application in organic synthesis and industrial processes (P. Subramaniam & N. Selvi, 2015).

Application in Drug Delivery Systems

Certain pyrenyl derivatives of 6-(Phenylsulfanyl)-3-pyridinamine have been encapsulated in water-soluble metalla-cages, indicating their potential in drug delivery systems. This encapsulation technique facilitates the delivery of lipophilic compounds, potentially enhancing the therapeutic efficacy of certain drugs. The studied compounds exhibited cytotoxicity against cancer cells, suggesting their potential application in targeted cancer therapies (J. Mattsson et al., 2010).

Thermally Activated Delayed Fluorescent Materials

Compounds based on 3-(Phenylsulfonyl)pyridine, a derivative of 6-(Phenylsulfanyl)-3-pyridinamine, have been utilized to construct thermally activated delayed fluorescent materials. These materials exhibit unique photoluminescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The large twisted structure and small ΔEST of these compounds contribute to their efficient photoluminescence performance (Ping Wu et al., 2021).

特性

IUPAC Name |

6-phenylsulfanylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPFENQZHIOLIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351413 |

Source

|

| Record name | 6-(phenylsulfanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194246 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(Phenylsulfanyl)-3-pyridinamine | |

CAS RN |

103983-07-9 |

Source

|

| Record name | 6-(phenylsulfanyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)